molecular formula C17H17BrN6O4 B2622441 (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377057-53-9

(Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2622441
CAS No.: 377057-53-9
M. Wt: 449.265
InChI Key: CSZVUFVEWRNQLL-UWVJOHFNSA-N
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Description

(Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors like urea and cyanoacetic acid. These reactions often involve cyclization and condensation steps under controlled conditions.

    Substitution Reactions:

    Hydrazone Formation: The hydrazinyl group is introduced by reacting the purine derivative with hydrazine or its derivatives.

    Benzylidene Formation: The final step involves the condensation of the hydrazinyl-purine intermediate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and hydroxyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the benzylidene hydrazone linkage, converting it to the corresponding hydrazine derivative using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form the corresponding azide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Sodium azide, thiols, amines.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Azides, thioethers, amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be studied for its potential interactions with enzymes and receptors. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities due to its ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s hydrazone linkage and purine core are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-7-allyl-8-(2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • (Z)-7-allyl-8-(2-(3-fluoro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its interactions with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

8-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O4/c1-4-5-24-12-14(23(2)17(27)21-15(12)26)20-16(24)22-19-8-9-6-10(18)13(25)11(7-9)28-3/h4,6-8,25H,1,5H2,2-3H3,(H,20,22)(H,21,26,27)/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZVUFVEWRNQLL-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=C(C(=C3)Br)O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC(=C(C(=C3)Br)O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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